1H and 13C NMR chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile
1H and 13C NMR chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromo-2-chloro-6-phenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a robust predictive guide grounded in fundamental NMR principles and comparative analysis with structurally related compounds. This work is intended to aid researchers in the identification, characterization, and quality control of this and similar substituted nicotinonitrile derivatives.
Introduction to 5-bromo-2-chloro-6-phenylnicotinonitrile
5-bromo-2-chloro-6-phenylnicotinonitrile, with the CAS Number 1228182-75-9, is a polysubstituted pyridine derivative. The nicotinonitrile core is a prevalent scaffold in medicinal chemistry, and its halogenated and phenylated analogs are of significant interest in drug discovery and materials science. The precise substitution pattern of this molecule—a bromine at the 5-position, a chlorine at the 2-position, a phenyl group at the 6-position, and a nitrile group at the 3-position—creates a unique electronic environment around the pyridine ring, which is reflected in its NMR spectrum.
Accurate interpretation of the ¹H and ¹³C NMR spectra is critical for confirming the identity and purity of the compound. This guide will delve into the predicted chemical shifts and coupling patterns, explaining the underlying electronic effects of the various substituents.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-bromo-2-chloro-6-phenylnicotinonitrile is expected to exhibit signals corresponding to the protons of the phenyl group and the single proton on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.
Aromatic Protons
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Pyridine Ring Proton (H4): The pyridine ring bears only one proton at the 4-position. This proton is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent bromo and cyano groups, as well as the nitrogen atom in the ring. The predicted chemical shift for H4 is in the range of 8.0 - 8.5 ppm .
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Phenyl Group Protons: The phenyl group at the 6-position will show a more complex pattern. Due to the restricted rotation around the C6-phenyl bond, the ortho, meta, and para protons are chemically distinct.
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Ortho-protons (H2', H6'): These protons are closest to the pyridine ring and will be influenced by its ring currents and the nitrogen atom. They are expected to appear as a multiplet in the range of 7.6 - 7.8 ppm .
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Meta- and Para-protons (H3', H4', H5'): These protons will resonate further upfield compared to the ortho-protons. They will likely appear as a complex multiplet in the region of 7.4 - 7.6 ppm .
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The integration of these signals would correspond to a 1:5 ratio for the pyridine proton to the phenyl protons.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings are highly sensitive to the electronic effects of the substituents.
Pyridine Ring Carbons
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C2 (bearing Cl): This carbon is attached to the electronegative chlorine atom and the ring nitrogen. Its resonance is expected to be significantly downfield, likely in the range of 150 - 155 ppm .
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C3 (bearing CN): The carbon attached to the electron-withdrawing cyano group will also be deshielded, with a predicted chemical shift around 110 - 115 ppm . The cyano carbon itself will appear in the range of 115 - 120 ppm .
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C4: This is the only carbon on the pyridine ring bonded to a hydrogen. Its chemical shift is predicted to be in the region of 140 - 145 ppm .
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C5 (bearing Br): The carbon atom bonded to the bromine will have its chemical shift influenced by the heavy atom effect, placing it in the range of 120 - 125 ppm .
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C6 (bearing Phenyl): This carbon, attached to the phenyl group and the nitrogen atom, will be significantly deshielded, with a predicted chemical shift in the range of 160 - 165 ppm .
Phenyl Ring Carbons
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C1' (ipso-carbon): The carbon of the phenyl ring directly attached to the pyridine ring is expected to have a chemical shift in the range of 135 - 140 ppm .
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C2', C6' (ortho-carbons): These carbons will resonate around 128 - 130 ppm .
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C3', C5' (meta-carbons): These carbons are predicted to have chemical shifts in the range of 129 - 131 ppm .
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C4' (para-carbon): The para-carbon is expected to appear around 130 - 132 ppm .
Data Summary
The predicted ¹H and ¹³C NMR chemical shifts for 5-bromo-2-chloro-6-phenylnicotinonitrile are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | 8.0 - 8.5 | Singlet |
| H2', H6' | 7.6 - 7.8 | Multiplet |
| H3', H4', H5' | 7.4 - 7.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C3 | 110 - 115 |
| C4 | 140 - 145 |
| C5 | 120 - 125 |
| C6 | 160 - 165 |
| CN | 115 - 120 |
| C1' | 135 - 140 |
| C2', C6' | 128 - 130 |
| C3', C5' | 129 - 131 |
| C4' | 130 - 132 |
Visualization of Molecular Structure and Analytical Workflow
To facilitate the assignment of NMR signals, the molecular structure of 5-bromo-2-chloro-6-phenylnicotinonitrile with atom numbering is provided below.
Caption: Molecular structure of 5-bromo-2-chloro-6-phenylnicotinonitrile with atom numbering for NMR assignment.
The general workflow for the characterization of a novel compound like 5-bromo-2-chloro-6-phenylnicotinonitrile using NMR spectroscopy is outlined below.
Caption: General experimental workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 5-bromo-2-chloro-6-phenylnicotinonitrile.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
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5-bromo-2-chloro-6-phenylnicotinonitrile (5-10 mg for ¹H, 20-30 mg for ¹³C)
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Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
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NMR tube (5 mm, high precision)
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Pipettes and vials
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Sample Preparation:
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Accurately weigh the sample and transfer it to a clean, dry vial.
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Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
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Transfer the solution to the NMR tube using a pipette.
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Cap the NMR tube securely.
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Spectrometer Setup:
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Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
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Place the sample in the magnet.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
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¹H NMR Acquisition:
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Load standard proton acquisition parameters.
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
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Set the number of scans (e.g., 8-16 scans for a concentrated sample).
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Acquire the Free Induction Decay (FID).
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Process the FID (Fourier transform, phase correction, baseline correction).
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:
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Load standard carbon acquisition parameters with proton decoupling.
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
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Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 1024 or more, depending on the sample concentration).
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Acquire the FID.
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Process the FID.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Data Analysis:
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, etc.) to deduce proton-proton coupling information.
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Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted chemical shifts and other spectral data.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-bromo-2-chloro-6-phenylnicotinonitrile. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and analysis of related structures. This information serves as a valuable resource for researchers working with this compound, aiding in its synthesis, characterization, and quality control. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
